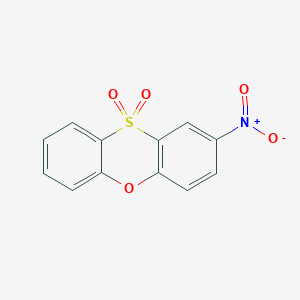
2-Nitrophenoxathiin-10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrophenoxathiin-10,10-dioxide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biological systems. In
Aplicaciones Científicas De Investigación
2-Nitrophenoxathiin-10,10-dioxide has been used in a wide range of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and cellular signaling pathways. This compound has also been used as a fluorescent probe for imaging biological systems, as it exhibits strong fluorescence in the visible range. Additionally, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-Nitrophenoxathiin-10,10-dioxide is complex and varies depending on the specific application. In general, this compound acts as an inhibitor or modulator of various biological processes by binding to specific targets, such as enzymes or proteins. The exact mechanism of binding and inhibition varies depending on the specific target and the structure of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Nitrophenoxathiin-10,10-dioxide is its versatility in scientific research applications. This compound can be used in a wide range of experiments, from basic biochemical assays to complex cellular imaging studies. Additionally, the fluorescent properties of this compound make it a valuable tool for visualizing biological systems. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful optimization of reaction conditions to achieve high yields and purity.
Direcciones Futuras
There are many potential future directions for research on 2-Nitrophenoxathiin-10,10-dioxide. One area of interest is the development of new synthesis methods that can improve yield and purity while reducing the use of toxic reagents. Another potential direction is the exploration of new applications for this compound, such as in the development of novel therapeutics for diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with biological systems.
Métodos De Síntesis
The synthesis of 2-Nitrophenoxathiin-10,10-dioxide involves the reaction of 2-nitrophenol with 1,4-dioxaspiro[4.5]decane-8,9-dione in the presence of a catalyst. This reaction results in the formation of a yellow crystalline powder, which can be purified through recrystallization. The purity and yield of the final product can be optimized through various modifications to the reaction conditions.
Propiedades
Número CAS |
105583-03-7 |
|---|---|
Fórmula molecular |
C12H7NO5S |
Peso molecular |
277.25 g/mol |
Nombre IUPAC |
2-nitrophenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C12H7NO5S/c14-13(15)8-5-6-10-12(7-8)19(16,17)11-4-2-1-3-9(11)18-10/h1-7H |
Clave InChI |
DURHLDOYVCSYMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)[N+](=O)[O-] |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
2-Nitrophenoxathiin-10,10-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



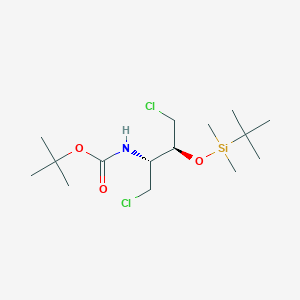
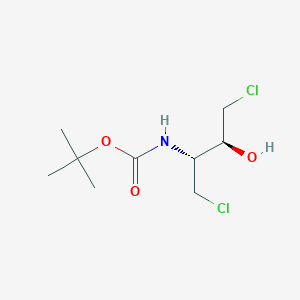


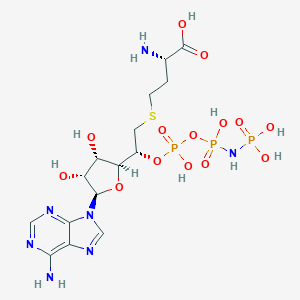
![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)
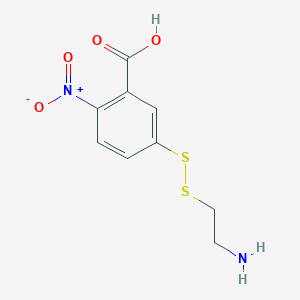
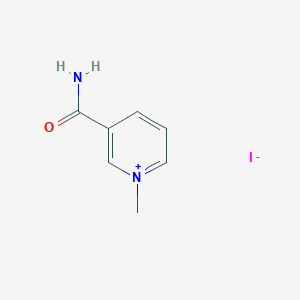
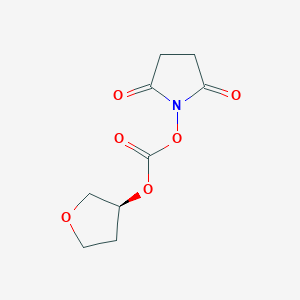

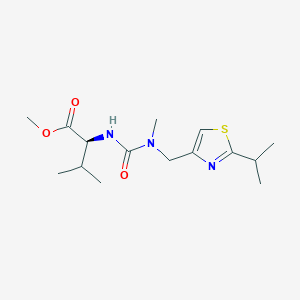

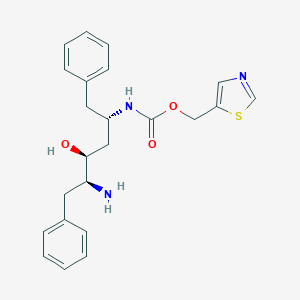
![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)